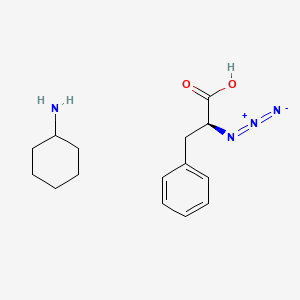

(2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine, also known as (2S)-2-azido-3-phenyl-2-propanoyl-cyclohexanamine, is an organic compound with a wide range of applications in scientific research. It is a cyclic amine derivative of the general formula C9H15N3O2, and is composed of an azido group attached to a phenylpropanoic acid and a cyclohexanamine ring. This compound has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.

Mechanism of Action

Target of Action

L-azidophenylalanine CHA salt, also known as (2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine, is a non-standard amino acid that is used as a bioorthogonal click-chemistry reagent . The primary targets of this compound are proteins, specifically at the sites where the azide group can facilitate ‘click’ reactions to attach diverse chemical groups for protein functionalization .

Mode of Action

The azide group in L-azidophenylalanine CHA salt is unstable in physiological conditions and can be intracellularly reduced to an amine . This reduction hinders the homogeneous functionalization of proteins . A strategy has been developed to selectively restore the azide group in proteins for robust functionalization . This restoration allows the compound to interact with its protein targets and induce changes in their structure and function .

Biochemical Pathways

The incorporation of L-azidophenylalanine CHA salt into proteins expands the chemistry and function of these proteins . It is involved in the shikimate (SHIK) and L-phenylalanine branch pathways . The azide moiety facilitates ‘click’ reactions to attach diverse chemical groups for protein functionalization . This modification endows proteins and biopolymers with new functionalities .

Pharmacokinetics

It is known that the azide moiety is unstable in physiological conditions and can be intracellularly reduced to an amine . This instability may affect the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The result of the action of L-azidophenylalanine CHA salt is the modification of proteins, which can enhance their functionalities . This modification can lead to the production of genetically encoded biomaterials with broad applications in biotherapeutics, materials science, and biotechnology .

Action Environment

The action of L-azidophenylalanine CHA salt can be influenced by various environmental factors. For instance, the azide moiety is unstable in physiological conditions . Additionally, the intracellular environment can affect the compound’s action, as the azide can be intracellularly reduced to an amine . Understanding these environmental influences is crucial for optimizing the use of this compound in various applications.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine in lab experiments include its stability, its relatively low cost, and its versatility. Additionally, the compound is relatively easy to synthesize and can be used in a variety of scientific research applications. The main limitation of using this compound in lab experiments is that the mechanism of action of the compound is not fully understood.

Future Directions

The potential future directions for (2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research could be done into the synthesis of novel compounds based on this compound, as well as the development of new methods for synthesizing the compound. Finally, further research could be done into the potential therapeutic uses of this compound.

Synthesis Methods

The synthesis of (2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine is achieved through a two-step reaction. The first step involves the reaction of phenylpropanoic acid with sodium azide, which yields an azido-substituted phenylpropanoic acid. The second step involves the reaction of the azido-substituted phenylpropanoic acid with cyclohexanamine, which yields this compound. This two-step reaction is carried out under anhydrous conditions and requires the use of a suitable catalyst, such as palladium on carbon.

Scientific Research Applications

(2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine has a variety of applications in scientific research. It has been used in organic synthesis as a precursor for the synthesis of a variety of other compounds. It has also been used in drug discovery, as it can be used to synthesize novel compounds for potential therapeutic use. Additionally, this compound has been used in biochemistry, as it can be used to study the structure and function of proteins and other biomolecules.

properties

IUPAC Name |

(2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.C6H13N/c10-12-11-8(9(13)14)6-7-4-2-1-3-5-7;7-6-4-2-1-3-5-6/h1-5,8H,6H2,(H,13,14);6H,1-5,7H2/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRPIZUAYOTUGK-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Azidomethyl)bicyclo[2.2.2]octane](/img/structure/B2946473.png)

![2-(5-Pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2946478.png)

![3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2946480.png)

![methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate](/img/structure/B2946482.png)

![3-(4-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2946483.png)

![1-(4-chlorophenyl)-5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-1H-1,2,4-triazole](/img/structure/B2946484.png)

![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2946485.png)

![[6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl](/img/structure/B2946489.png)

![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2946491.png)

![1-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2946492.png)